molecular formula C21H18FNO3S B4277462 ETHYL 2-(3-FLUOROBENZAMIDO)-4-(3-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE

ETHYL 2-(3-FLUOROBENZAMIDO)-4-(3-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE

Cat. No.: B4277462
M. Wt: 383.4 g/mol
InChI Key: GEABXXDDSKIISD-UHFFFAOYSA-N
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Description

Ethyl 2-[(3-fluorobenzoyl)amino]-4-(3-methylphenyl)-3-thiophenecarboxylate is a complex organic compound that belongs to the class of thiophene derivatives This compound is characterized by the presence of a thiophene ring, which is a five-membered ring containing sulfur, and various substituents including a fluorobenzoyl group and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(3-FLUOROBENZAMIDO)-4-(3-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of a suitable dicarbonyl compound with elemental sulfur.

    Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group can be introduced via acylation reactions using fluorobenzoyl chloride and a suitable amine.

    Attachment of the Methylphenyl Group: The methylphenyl group can be attached through a Friedel-Crafts alkylation reaction using methylphenyl chloride and a Lewis acid catalyst.

    Esterification: The final step involves esterification to form the ethyl ester group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(3-fluorobenzoyl)amino]-4-(3-methylphenyl)-3-thiophenecarboxylate can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagent used.

Scientific Research Applications

Ethyl 2-[(3-fluorobenzoyl)amino]-4-(3-methylphenyl)-3-thiophenecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of ETHYL 2-(3-FLUOROBENZAMIDO)-4-(3-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pathways involved can include inhibition of enzyme activity, modulation of receptor function, or interference with cellular signaling pathways.

Comparison with Similar Compounds

Ethyl 2-[(3-fluorobenzoyl)amino]-4-(3-methylphenyl)-3-thiophenecarboxylate can be compared with other thiophene derivatives, such as:

  • Ethyl 2-[(2-fluorobenzoyl)amino]-4-methyl-5-{[3-(trifluoromethyl)anilino]carbonyl}-3-thiophenecarboxylate
  • Ethyl 2-[(4-fluorobenzoyl)amino]-4-methyl-5-(1-piperidinylcarbonyl)-3-thiophenecarboxylate

These compounds share similar core structures but differ in the substituents attached to the thiophene ring. The unique combination of substituents in ETHYL 2-(3-FLUOROBENZAMIDO)-4-(3-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-[(3-fluorobenzoyl)amino]-4-(3-methylphenyl)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FNO3S/c1-3-26-21(25)18-17(14-7-4-6-13(2)10-14)12-27-20(18)23-19(24)15-8-5-9-16(22)11-15/h4-12H,3H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEABXXDDSKIISD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CC(=C2)C)NC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ETHYL 2-(3-FLUOROBENZAMIDO)-4-(3-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE
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ETHYL 2-(3-FLUOROBENZAMIDO)-4-(3-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE
Reactant of Route 3
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ETHYL 2-(3-FLUOROBENZAMIDO)-4-(3-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE

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